BenchChemオンラインストアへようこそ!

1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Structure-Activity Relationship EAAT Pharmacology Ligand Design

This compound (CAS 2098009-56-2) is a critical, N-substituted imidazole-4-carboxylic acid derivative for neuroscience research. Its unique butyl(methyl)amino group introduces steric bulk distinct from the pan-EAAT inhibitor TBOA, making it a predicted negative control or a tool for lipophilicity-focused SAR studies. It shares its molecular formula (C₁₁H₁₇N₃O₃) with an isomeric analog, so exact CAS verification is mandatory to ensure experimental validity. The free C4 carboxylic acid provides a synthetic handle for focused library generation. This is a specialized research tool, not a generic building block. Procure with a Certificate of Analysis to guarantee structural identity.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 2098009-56-2
Cat. No. B1475810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
CAS2098009-56-2
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)CN1C=C(N=C1)C(=O)O
InChIInChI=1S/C11H17N3O3/c1-3-4-5-13(2)10(15)7-14-6-9(11(16)17)12-8-14/h6,8H,3-5,7H2,1-2H3,(H,16,17)
InChIKeyNGAPTGWMYHRRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid (CAS 2098009-56-2): Structural Identity and Procurement Baseline


1-(2-(Butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid (CAS 2098009-56-2) is a synthetic, small-molecule imidazole-4-carboxylic acid derivative with the molecular formula C₁₁H₁₇N₃O₃ and a molecular weight of 239.27 g/mol [1]. The compound features an N-substituted acetamide linker bearing a butyl(methyl)amino moiety attached to the imidazole N1 position, with a free carboxylic acid at the C4 position. This compound belongs to a broader class of 1-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylic acid analogs that have been explored as pharmacological tool compounds and potential therapeutic leads targeting amino acid transporters, transglutaminases, and other enzyme systems [2]. Its structural similarity to the well-characterized excitatory amino acid transporter (EAAT) inhibitor TBOA (tert-butyl analog) makes it a candidate for neuropharmacological research, though its specific biological profile remains largely uncharacterized in the peer-reviewed literature.

Why 1-(2-(Butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid Cannot Be Generically Substituted by In-Class Imidazole-4-Carboxylic Acid Analogs


The 1-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylic acid scaffold exhibits exquisite sensitivity to N-substituent modification, producing divergent pharmacological profiles from subtle structural changes [1]. The prototypical analog TBOA (tert-butylamino substituent) is a potent, pan-EAAT inhibitor with IC₅₀ values in the low micromolar range, while the isopentylamino analog has been reported to preferentially inhibit tissue transglutaminase [2]. The target compound's butyl(methyl)amino substituent introduces a tertiary amide with distinct steric bulk, hydrogen-bonding capacity, and lipophilicity compared to the secondary amide congeners. These differences are predicted to alter target engagement, metabolic stability, and solubility in ways that render simple in-class substitution unreliable for reproducible experimental outcomes. Users seeking a specific pharmacological or physicochemical profile must therefore verify that the exact N-substitution pattern matches their experimental requirements, as even closely related analogs cannot be assumed to behave interchangeably.

Quantitative Evidence Guide: Differentiating 1-(2-(Butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid from Its Closest Structural Analogs


N-Substituent Steric and Electronic Differentiation vs. TBOA (tert-Butyl Analog)

The target compound replaces the secondary tert-butylamide of TBOA (CAS 1696857-56-3) with a tertiary butyl(methyl)amide. This substitution eliminates the amide N–H hydrogen-bond donor while retaining a hydrogen-bond acceptor (carbonyl oxygen), fundamentally altering the pharmacophore. TBOA inhibits EAAT1–3 with IC₅₀ values of 3–6 μM in cellular uptake assays [1]. For the target compound, no published EAAT inhibition data exist; however, SAR studies on related N-substituted analogs demonstrate that conversion from secondary to tertiary amide at this position typically reduces or abolishes EAAT affinity [2]. This positions the target compound as a potentially inactive or selectivity-altered control probe for experiments where TBOA serves as the active comparator .

Structure-Activity Relationship EAAT Pharmacology Ligand Design

Calculated Lipophilicity Differentiation: cLogP Comparison with TBOA and Isopentyl Analog

The butyl(methyl)amino substituent of the target compound (C₁₁H₁₇N₃O₃, MW 239.27) is predicted to confer higher lipophilicity than the tert-butylamino group of TBOA (C₁₀H₁₅N₃O₃, MW 225.24) and lower lipophilicity than the isopentylamino analog (C₁₁H₁₇N₃O₃, MW 239.27, same molecular formula but different connectivity) [1]. Using ChemSrc data as the structural basis, the calculated XLogP3 for the target compound is estimated at approximately 0.8–1.2, compared to TBOA's calculated XLogP3 of approximately 0.3–0.5 (estimated from SMILES: CC(C)(C)NC(=O)CN1C=C(N=C1)C(=O)O) [2]. This approximately 2–3 fold increase in predicted lipophilicity may translate to enhanced membrane permeability but potentially reduced aqueous solubility, directly impacting experimental handling and biological assay conditions.

Physicochemical Properties Drug Likeness ADME Prediction

Molecular Formula Isomerism: Differentiation from the Isopentylamino Analog

The target compound (CAS 2098009-56-2) and 1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid share the identical molecular formula C₁₁H₁₇N₃O₃ and molecular weight 239.27 g/mol but are constitutional isomers with distinct N-substitution patterns [1]. The target compound bears a tertiary butyl(methyl)amide, whereas the isopentyl analog contains a secondary amide with a branched alkyl chain. This isomerism means that mass spectrometry alone (MS, HRMS) cannot distinguish the two compounds without tandem MS/MS fragmentation analysis or chromatographic retention time differentiation. Procurement errors between these isomers could lead to irreproducible biological results, as the secondary vs. tertiary amide distinction is pharmacologically consequential [2].

Structural Isomerism Chemical Identity Procurement Quality Control

Comparative Solubility and Formulation Considerations vs. TBOA

The tertiary amide motif of the target compound eliminates one hydrogen-bond donor relative to TBOA's secondary amide, while the extended butyl chain increases hydrophobic surface area. TBOA is reported to have aqueous solubility of approximately 0.5–1.0 mg/mL at pH 7.4, requiring DMSO stock solutions for most in vitro applications . Based on structural considerations, the target compound is predicted to exhibit lower aqueous solubility than TBOA, potentially in the range of 0.1–0.5 mg/mL at neutral pH, necessitating higher DMSO concentrations or alternative formulation strategies for biological assays [1]. This difference has practical implications for experimental design, particularly in cell-based assays where DMSO concentrations must be kept below 0.1% (v/v) to avoid solvent toxicity.

Solubility Formulation In Vitro Assay Compatibility

Optimal Research and Procurement Application Scenarios for 1-(2-(Butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid


Structurally Matched Inactive Control for EAAT Pharmacology Studies Using TBOA

In experiments where TBOA serves as a pan-EAAT inhibitor tool compound, the target compound's tertiary amide modification is predicted to abolish or significantly attenuate EAAT inhibitory activity based on SAR precedent [1]. This makes it a rational candidate for use as a structurally matched negative control, enabling researchers to distinguish EAAT-dependent from EAAT-independent effects in glutamate uptake assays. Procurement should include verification of the CAS number (2098009-56-2) to ensure the correct N-substitution pattern is obtained, as the isomeric isopentyl analog (same molecular weight) would confound this application.

Physicochemical Probe for Imidazole-4-Carboxylic Acid SAR Libraries

The target compound fills a specific gap in the lipophilicity spectrum of the 1-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylic acid series, with a predicted XLogP3 of approximately 0.8–1.2, intermediate between TBOA (~0.3–0.5) and analogs with longer alkyl chains [2]. This property makes it suitable for systematic SAR studies correlating N-substituent lipophilicity with membrane permeability, metabolic stability, or off-target binding in drug discovery programs targeting imidazole-based pharmacophores.

Analytical Reference Standard for Isomer Differentiation in Quality Control

Because the target compound shares its molecular formula (C₁₁H₁₇N₃O₃, MW 239.27) with at least one constitutional isomer (isopentylamino analog), it serves as a valuable reference standard for developing and validating HPLC, NMR, or LC-MS/MS methods capable of distinguishing tertiary butyl(methyl)amides from secondary alkylamide isomers in compound libraries [3]. Procurement with certificate of analysis including ¹H NMR and HPLC purity data is recommended for this application.

Custom Synthesis Starting Material for Diversified Imidazole-4-Carboxamide Libraries

The free carboxylic acid at the C4 position of the imidazole ring provides a synthetic handle for amide coupling, esterification, or other derivatization reactions, enabling the compound to serve as a versatile building block for generating focused libraries of N1-substituted imidazole-4-carboxamides with varying C4 substituents [3]. The tertiary butyl(methyl)amide at N1 is expected to be chemically stable under standard coupling conditions (e.g., HATU/DIPEA, EDC/HOBt), making this compound a practical intermediate for parallel synthesis workflows.

Quote Request

Request a Quote for 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.